3-Methyl-1-phenyl-1H-pyrazol-5-ol

Description

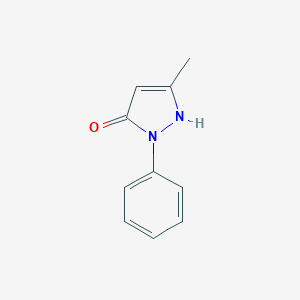

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 | |

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategic Approaches to 3 Methyl 1 Phenyl 1h Pyrazol 5 Ol and Its Derivatives

Classical and Conventional Synthetic Pathways

The most fundamental and widely recognized method for synthesizing 3-methyl-1-phenyl-1H-pyrazol-5-ol is the condensation reaction between phenylhydrazine (B124118) and ethyl acetoacetate (B1235776). mdpi.commdpi.com This classical approach involves a cyclocondensation mechanism. The reaction is typically performed by heating the reactants, often in the presence of a solvent like ethanol (B145695). mdpi.com An acid, such as acetic acid, can be added to facilitate the reaction, which is usually stirred at an elevated temperature (e.g., 90°C) for a period to ensure completion. mdpi.com Upon cooling, the product crystallizes and can be purified by recrystallization from a suitable solvent like ethanol. mdpi.commdpi.com

Another conventional method involves the use of a base to drive the reaction. For instance, the condensation of phenylhydrazine and ethyl acetoacetate can be catalyzed by calcium hydroxide (B78521) in a solvent like dioxane. scispace.com In a typical procedure, the pyrazolone (B3327878) is dissolved in dioxane, followed by the addition of calcium hydroxide. scispace.com Variations of this classical synthesis have been developed to optimize reaction conditions and yields. One such method involves adjusting the pH of a methanol (B129727) solution of phenylhydrazine with hydrochloric acid to a range of 5.0-6.5 before the dropwise addition of methyl acetoacetate. google.com The reaction is then refluxed, the solvent is distilled off, and the pH is neutralized for a final reflux period to yield the product. google.com

These conventional methods, while reliable, often require heating and extended reaction times.

One-Pot Multicomponent Reaction Strategies

To improve synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of this compound derivatives. These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, avoiding the need to isolate intermediates.

Pseudo-Three-Component Synthesis

Pseudo-three-component reactions for the synthesis of pyrazolone derivatives, specifically 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been developed. These reactions involve the condensation of an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate. researchgate.net Although it involves three named reactants, the process can be viewed as a pseudo-three-component reaction where two molecules of the pyrazolone, formed in situ from phenylhydrazine and ethyl acetoacetate, react with one molecule of the aldehyde. This approach streamlines the synthesis into a single, efficient operation.

Pseudo-Five-Component Synthesis

An even more convergent approach is the pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). This strategy combines one equivalent of an aromatic aldehyde, two equivalents of a phenylhydrazine derivative, and two equivalents of ethyl acetoacetate in a single pot. acs.org The term "pseudo-five-component" reflects the five molecules that ultimately assemble to form the final product. This method has been successfully implemented using ultrasound irradiation in a water/ethanol solvent system, offering advantages such as environmental friendliness, reduced reaction times, high yields, and a straightforward workup procedure without the need for a catalyst. acs.org

Catalytic Systems in this compound Synthesis

The incorporation of catalysts into the synthetic schemes for this compound and its derivatives offers significant advantages, including increased reaction rates, milder reaction conditions, and improved selectivity.

Heterogeneous Catalysis

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reusability, which enhances the economic and environmental viability of the synthesis.

Cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) has been identified as an efficient, eco-friendly, and reusable heterogeneous catalyst for the one-pot, multicomponent synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). researchgate.net This protocol involves the condensation of aryl aldehydes, phenylhydrazine, and ethyl acetoacetate under solvent-free conditions at 125°C. researchgate.net The use of Ce(SO₄)₂·4H₂O leads to rapid reaction times (5-12 minutes) and excellent product yields (81-98%). researchgate.net

The effectiveness of the catalyst is dependent on reaction conditions. Studies have shown that the reaction does not proceed at room temperature, and the optimal catalyst loading was found to be 1.2 mol%. researchgate.net The catalyst's reusability is a key feature; it can be recovered by simple filtration, washed, dried, and reused in subsequent reactions with minimal loss of catalytic activity. researchgate.net

Table 1: Ce(SO₄)₂·4H₂O Catalyzed Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) researchgate.net

| Entry | Aryl Aldehyde | Time (min) | Yield (%) |

| 1 | C₆H₅CHO | 5 | 98 |

| 2 | 4-MeC₆H₄CHO | 6 | 95 |

| 3 | 4-MeOC₆H₄CHO | 6 | 96 |

| 4 | 4-ClC₆H₄CHO | 8 | 92 |

| 5 | 4-BrC₆H₄CHO | 8 | 91 |

| 6 | 4-NO₂C₆H₄CHO | 12 | 81 |

| 7 | 3-NO₂C₆H₄CHO | 12 | 85 |

| 8 | 2-ClC₆H₄CHO | 10 | 88 |

Reaction conditions: Aryl aldehyde (1 mmol), phenylhydrazine (2 mmol), ethyl acetoacetate (2 mmol), and Ce(SO₄)₂·4H₂O (1.2 mol%) at 125°C under solvent-free conditions.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, offer advantages in terms of catalyst-substrate interaction and can often operate under milder reaction conditions.

The amino acid L-proline has been recognized as a versatile and environmentally benign organocatalyst. An L-proline-based ionic liquid, [Amb]L-prolinate (10 mol%), has been shown to be an effective catalyst for the one-pot synthesis of pyrano-[2,3-c]-pyrazole scaffolds. This multicomponent condensation reaction of 3-methyl-pyrazolone, malononitrile, and various substituted aldehydes under ethanol reflux conditions affords the target molecules in excellent yields (85–98%) within a short reaction time of less than 25 minutes. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization.

Ascorbic acid (Vitamin C) has been identified as a green and efficient catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). connectjournals.comhud.ac.ukbris.ac.uk The one-pot, multi-component condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 equivalents) with aromatic aldehydes or substituted isatins (1 equivalent) proceeds smoothly in water in the presence of catalytic amounts of ascorbic acid. connectjournals.com This protocol is noted for its environmental friendliness, excellent yields, and simple work-up procedure. connectjournals.comhud.ac.ukbris.ac.uk The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with benzaldehyde (B42025) using 20 mol% of ascorbic acid at 90°C yields the corresponding 4,4'-(phenylmethylene)bis-(this compound) in high yield. connectjournals.com

Table 3: Ascorbic Acid Catalyzed Synthesis of Bis-Pyrazolylmethane Derivatives

| Aldehyde Reactant | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 20 | 20 | 92 | connectjournals.com |

| 4-Chlorobenzaldehyde | 20 | 25 | 90 | connectjournals.com |

| 4-Methoxybenzaldehyde | 20 | 30 | 88 | connectjournals.com |

Sodium acetate (B1210297) is a readily available and inexpensive base catalyst that has been effectively used in the synthesis of this compound derivatives. One notable method involves the condensation of 3-methyl-1-phenylpyrazolone with aldehydes using sodium acetate as the catalyst. This approach is reported to result in high yields and purity of the desired bis-pyrazolyl derivatives, which can be confirmed through spectroscopic techniques.

Potassium Carbonate (K2CO3) Assistance

Potassium carbonate (K2CO3) has been identified as an effective base in the synthesis of pyrazole (B372694) derivatives. In a notable application, K2CO3 promotes the 1,3-dipolar cycloaddition of N-tosylhydrazones with acetylene (B1199291) gas, yielding a range of pyrazole products in moderate to good yields (45%-81%). researchgate.net The reaction is typically carried out at 90°C for 6 hours. researchgate.net This method is considered practical and suitable for industrial applications due to its straightforward procedure. researchgate.net

Furthermore, a highly efficient K2CO3-mediated [3 + 2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes has been developed for the synthesis of multi-substituted pyrazoles. rsc.org This protocol is characterized by its mild and non-toxic reaction conditions, broad substrate scope, and operational simplicity. rsc.org The reaction proceeds through the in situ generation of a nitrile imine species, which then undergoes a Michael addition and subsequent cyclization. rsc.org For instance, the reaction of hydrazonoyl chloride and cinnamic aldehyde in the presence of K2CO3 can yield both 1,3,4,5-tetrasubstituted and 1,3,4-trisubstituted pyrazoles. rsc.org

Table 1: K2CO3-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N-tosylhydrazones, Acetylene gas | K2CO3 | DMSO or NMP | 90 | 6 | Pyrazoles | 45-81 | researchgate.net |

| Hydrazonoyl chlorides, Cinnamic aldehydes | K2CO3 | Toluene | RT to 60 | - | Multi-substituted pyrazoles | 55 (3aa), 27 (4aa) | rsc.org |

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the synthesis of pyrazole derivatives, offering advantages such as mild reaction conditions, high yields, and catalyst reusability.

One approach involves the use of the biodegradable ionic liquid 1-ethyl-3-methyl imidazolium (B1220033) acetate [(EMIM)Ac] as a catalyst for the one-pot, four-component condensation of ethyl acetoacetate, hydrazine (B178648) hydrate, malononitrile, and carbonyl compounds. tandfonline.com This method, conducted under reflux in ethanol, provides pyrano[2,3-c]pyrazole derivatives in excellent yields with short reaction times. tandfonline.com

Ethylenediammonium diacetate (EDDA) has been used as a catalyst in ionic liquids like [Bmim]BF4 and [Bmim]PF6 for the condensation of 3-methyl-1-phenyl-5-pyrazolone with carbonyl compounds. researchgate.net This method offers an environmentally benign route with an easy workup and separation of the catalyst. researchgate.net

Furthermore, transition metal-containing ionic liquids, such as those bearing the paramagnetic anion [FeCl4]-, have been utilized as efficient homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in This one-pot condensation of hydrazines and 1,3-diketone derivatives allows for the catalyst to be reused for several cycles with good yields. ias.ac.in The use of a sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid under ultrasonic irradiation has also been reported for the three-component synthesis of spiro-indoline-3,5′-pyrano[2,3-d]pyrazole derivatives, achieving high yields in short reaction times. mdpi.com

Table 2: Ionic Liquid-Catalyzed Synthesis of Pyrazole Derivatives

| Reactants | Ionic Liquid/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Carbonyl compounds | 1-ethyl 3-methyl imidazolium acetate [(EMIM)Ac] | Ethanol | Reflux | Pyrano[2,3-c]pyrazole derivatives | Excellent | tandfonline.com |

| 3-Methyl-1-phenyl-5-pyrazolone, Carbonyl compounds | Ethylenediammonium diacetate (EDDA) in [Bmim]BF4 or [Bmim]PF6 | - | - | Pyrazolone derivatives | - | researchgate.net |

| Hydrazines, 1,3-Diketone derivatives | [FeCl4]- based IL | - | Room Temp | Pyrazoles | Up to 90 (reusable) | ias.ac.in |

| Indoline-2,3-diones, Malononitrile, Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Sulfonated poly-4-vinyl pyridinium IL | - | Ultrasonic irradiation | Spiro-indoline-3,5′-pyrano[2,3-d]pyrazole derivatives | 89-97 | mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in the modern synthesis of this compound and its derivatives. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by microwave irradiation or grinding, presents a significant advancement in green chemistry for preparing pyrazolone derivatives. mdpi.comresearchgate.net These methods can lead to higher yields, shorter reaction times, and reduced environmental impact by eliminating the need for organic solvents. mdpi.comresearchgate.net

An efficient one-pot, solvent-free method for generating structurally diverse pyrazolone derivatives under microwave irradiation has been developed, affording products in good to excellent yields (51–98%). mdpi.com Similarly, grinding 3-methyl-1-phenyl-1H-pyrazol-5-one with aryl aldehydes and a catalytic acid can produce bis-pyrazolylmethanes with yields greater than 90%. This mechanochemical approach also helps to suppress side reactions. Another solvent-free approach involves an iodine-mediated cascade reaction to synthesize amino pyrazole thioether derivatives. acs.org

Table 3: Solvent-Free Synthesis of Pyrazole Derivatives

| Reactants | Conditions | Product | Yield (%) | Reference |

| Substituted aldehydes, 2-Pyrazolin-5-ones | Microwave irradiation | 4-Arylidenepyrazolone derivatives | 51-98 | mdpi.com |

| This compound, Aryl aldehydes | Grinding, Catalytic acid | Bis-pyrazolylmethanes | >90 | |

| - | Iodine-mediated cascade | Amino pyrazole thioether derivatives | - | acs.org |

Aqueous Media and On-Water Synthesis

The use of water as a solvent is a cornerstone of green chemistry, and several methods have been developed for the synthesis of pyrazole derivatives in aqueous media. An efficient, catalyst-free, one-pot synthesis of aryl-bis-[1H-pyrazol-5-ol-4yl]methanes has been reported in water using ultrasound irradiation. bohrium.com This protocol is noted for its excellent yields (92-99%) and rapid reaction times (5 to 8 minutes). bohrium.com

"On-water" synthesis, where the reaction occurs at the organic-water interface, has also proven effective. A catalyst-free, one-pot, four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water has been used to synthesize novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net This method highlights the benefits of using water as a green solvent. researchgate.net Additionally, the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines has been achieved under ultrasonic irradiation in an aqueous ethanol medium. eurjchem.com

Ultrasound Irradiation Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green technique for the production of pyrazolone derivatives. This method utilizes high-frequency sound waves to accelerate reactions, often leading to reduced reaction times, lower energy consumption, and decreased solvent usage compared to conventional heating methods. nih.govresearchgate.net

An efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation has been reported, using a β-keto ester, phenylhydrazine, and benzaldehydes in aqueous ethanol. bohrium.com This catalyst-free protocol provides excellent yields (92-99%) in very short reaction times (5 to 8 minutes) at room temperature. bohrium.com Ultrasound has also been employed for the synthesis of pyrazoline derivatives from chalcones, demonstrating its sustainability. nih.gov In another application, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized under ultrasonic irradiation in water, showcasing the method's versatility. eurjchem.com The synthesis of spiro-indoline-3,5′-pyrano[2,3-d]pyrimidines and -pyrazoles has also been successfully carried out using a sulfonic acid polyvinyl pyridinium ionic liquid catalyst under ultrasonic irradiation. mdpi.com

Table 4: Ultrasound-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Solvent | Time | Product | Yield (%) | Reference |

| β-Keto ester, Phenylhydrazine, Benzaldehydes | Aqueous ethanol (catalyst-free) | 5-8 min | Bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives | 92-99 | bohrium.com |

| Chalcones, Hydrazine | - | 25 min | Pyrazolines | 64-82 | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole, Aromatic aldehydes, Dimedone | Ethanol (catalyst-free) | - | Tetrahydro-1H-pyrazolo-[3,4-b]-quinolin-5(4H)-ones | - | bohrium.com |

| Formylated active proton compounds, Carboxylate substituted-3-aminopyrazole | Aqueous ethanol, Mild acid | - | Pyrazolo[1,5-a]pyrimidines | - | eurjchem.com |

| Malononitrile, 1-Alkylindoline-2,3-diones, Pyrimidine/Pyrazole derivatives | Sulfonic acid polyvinyl pyridinium IL | 60-90 min | Spiro-indoline-3,5′-pyrano[2,3-d]pyrimidines and -pyrazoles | 89-97 | mdpi.com |

Visible Light-Promoted Methodologies

Visible light-promoted synthesis is a rapidly growing area in green chemistry, offering mild and sustainable reaction conditions. This approach has been successfully applied to the synthesis of pyrazole derivatives.

A visible light-promoted cascade of Glaser coupling and annulation of alkynes and hydrazines has been developed for the one-pot synthesis of polysubstituted pyrazoles. researchgate.netmdpi.com This method utilizes readily available starting materials and O2 as a green oxidant, demonstrating good functional group tolerance. researchgate.netmdpi.com

Another sustainable strategy involves the visible light-promoted synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) from substituted aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one. acs.org This catalyst-free protocol, which works well under blue LED light, provides excellent yields (82-96%) in a few hours at room temperature. acs.org Furthermore, a visible-light-mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been achieved using 4CzIPN as a photocatalyst under an oxygen atmosphere, avoiding the use of toxic oxidants and transition metals. rsc.org

Table 5: Visible Light-Promoted Synthesis of Pyrazole Derivatives

| Reactants | Conditions | Product | Yield (%) | Reference |

| Alkynes, Hydrazines | Visible light, O2 | Polysubstituted pyrazoles | Moderate to good | researchgate.netmdpi.com |

| Substituted aromatic aldehydes, 3-Methyl-1-phenyl-2-pyrazoline-5-one | Blue LED light, Room Temp | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | 82-96 | acs.org |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Aldehydes | Visible light, 4CzIPN, O2 | Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | Good to excellent | rsc.org |

Magnetized Distilled Water (MDW) as a Reaction Medium

An eco-friendly and efficient method for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) utilizes magnetized distilled water (MDW) as a solvent in a catalyst-free process. scielo.org.za This green chemistry approach offers several benefits, such as being cost-effective, simplifying the workup procedure, and producing high yields of the desired products without the need for a catalyst, which in turn minimizes side reactions and potential contamination. scielo.org.za

The reaction involves the condensation of an aldehyde with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in MDW. scielo.org.zaresearchgate.net Research has shown that this method is effective for a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. scielo.org.za Aldehydes featuring electron-withdrawing groups, such as nitro (NO₂), fluoro (F), and chloro (Cl) groups, have been shown to produce excellent yields of the corresponding bis-pyrazolone products. scielo.org.zaresearchgate.net The yields for these derivatives typically range from 85% to 95%. scielo.org.za

A plausible mechanism suggests that MDW plays a crucial role in promoting the formation of the pyrazolone enolate. scielo.org.zaresearchgate.net This is followed by a Knoevenagel condensation of the aldehyde with one molecule of the pyrazolone, and a subsequent Michael-type addition of a second pyrazolone molecule to the resulting intermediate. researchgate.net The effectiveness of MDW as a medium highlights its potential in facilitating one-pot organic syntheses in a green and efficient manner. scielo.org.za

Table 1: Catalyst-Free Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in MDW scielo.org.za Reaction Conditions: Aldehyde (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.0 mmol), MDW (3 mL), Reflux.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 4,4'-((4-Nitrophenyl)methylene)bis(this compound) | 10 | 95 |

| 2 | 2,4-Dichlorobenzaldehyde | 4,4'-((2,4-Dichlorophenyl)methylene)bis(this compound) | 15 | 94 |

| 3 | 4-Chlorobenzaldehyde | 4,4'-((4-Chlorophenyl)methylene)bis(this compound) | 15 | 92 |

| 4 | 4-Fluorobenzaldehyde | 4,4'-((4-Fluorophenyl)methylene)bis(this compound) | 15 | 92 |

| 5 | Benzaldehyde | 4,4'-(Phenylmethylene)bis(this compound) | 25 | 88 |

| 6 | 4-Methylbenzaldehyde | 4,4'-((4-Methylphenyl)methylene)bis(this compound) | 30 | 85 |

| 7 | 4-Methoxybenzaldehyde | 4,4'-((4-Methoxyphenyl)methylene)bis(this compound) | 30 | 86 |

Synthetic Strategies for Bis(pyrazolyl)methane Derivatives

Bis(pyrazolyl)methanes, particularly 4,4'-(arylmethylene)-bis-(1H-pyrazol-5-ols), are valuable compounds synthesized from this compound. There are two primary synthetic strategies for preparing these derivatives. scielo.org.za

The first and more direct approach is a one-pot pseudo three-component reaction . This method involves the condensation of an aromatic aldehyde with two equivalents of a 3-methyl-5-pyrazolone derivative, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. scielo.org.zaresearchgate.net This strategy has been successfully implemented using a wide array of catalysts, demonstrating its versatility. Catalytic systems include simple reagents like sodium acetate in aqueous ethanol, which provides high to excellent yields at room temperature. nih.govnih.gov Other effective catalysts reported are cerium(IV) sulfate in a water/ethanol solution and various heterogeneous nanocatalysts, which offer advantages like reusability and environmental friendliness. researchgate.net Notably, this reaction can also proceed efficiently without any catalyst, particularly when using green solvents like magnetized distilled water. scielo.org.za

The second major strategy is a one-pot pseudo five-component reaction . This more complex route combines an aromatic aldehyde (1 equivalent) with a β-keto ester like ethyl acetoacetate (2 equivalents) and a hydrazine, typically phenylhydrazine (2 equivalents). scielo.org.zaresearchgate.net In this process, the pyrazolone intermediate is generated in situ from the reaction between the β-keto ester and hydrazine, and it subsequently reacts with the aldehyde to form the bis(pyrazolyl)methane product. researchgate.net This approach often employs heterogeneous magnetic nanocatalysts, such as a copper-supported zinc ferrite (B1171679) (ZnFe₂O₄@SiO₂@APTES@DHBS-Cu), in a refluxing ethanol medium. researchgate.netresearchgate.net These nanocatalysts are easily recoverable using an external magnet, allowing for multiple reuse cycles without a significant loss of catalytic activity. researchgate.net

The choice of synthetic strategy often depends on the desired substitution pattern, availability of starting materials, and process considerations such as catalyst cost and environmental impact. Both strategies have been refined to include greener and more efficient protocols. scielo.org.za

Table 2: Comparison of Synthetic Strategies for Bis(pyrazolyl)methane Derivatives

| Strategy | Key Reactants | Catalyst Examples | Solvent(s) | Key Advantages |

| Pseudo Three-Component | Aromatic Aldehyde, this compound (2 eq.) | Sodium Acetate nih.govnih.gov, Ce(SO₄)₂·4H₂O researchgate.net, None scielo.org.za | EtOH/H₂O nih.govresearchgate.net, MDW scielo.org.za | Direct route, mild conditions, catalyst-free options available. scielo.org.zanih.gov |

| Pseudo Five-Component | Aromatic Aldehyde, Ethyl Acetoacetate (2 eq.), Phenylhydrazine (2 eq.) | ZnFe₂O₄-based nanocatalyst researchgate.net, Pd(0)-guanidine@MCM-41 researchgate.net | Ethanol researchgate.net, Solvent-free researchgate.net | In situ generation of pyrazolone, use of reusable magnetic catalysts. researchgate.netresearchgate.net |

Mechanistic Elucidation of Reactions Involving 3 Methyl 1 Phenyl 1h Pyrazol 5 Ol

Proposed Reaction Pathways for Multicomponent Condensations

Multicomponent reactions (MCRs) involving 3-methyl-1-phenyl-1H-pyrazol-5-ol offer an efficient and atom-economical route to complex molecules. A prominent example is the synthesis of 4,4′-(arylmethylene)-bis(this compound)s through a one-pot pseudo-five-component condensation reaction. rsc.org This reaction typically involves phenylhydrazine (B124118), an acetoacetate (B1235776) derivative, and an arylaldehyde. rsc.org

The proposed mechanism commences with the in-situ formation of this compound from the reaction of phenylhydrazine and ethyl acetoacetate. bohrium.com This is followed by a Knoevenagel condensation between the pyrazolone (B3327878) and an aromatic aldehyde. The resulting intermediate then undergoes a Michael addition with a second molecule of the pyrazolone to yield the final bis-pyrazolyl derivative. researchgate.net Catalysts, such as N-bromo sulfonamides, can generate Br+ ions to facilitate these reactions in neutral media. rsc.org

Knoevenagel-Michael Addition Sequences

The Knoevenagel-Michael addition sequence is a cornerstone of many reactions involving this compound, particularly in the synthesis of bis(pyrazolyl)methanes. researchgate.net This tandem reaction typically begins with the Knoevenagel condensation of this compound with an aldehyde. researchgate.netresearchgate.net This step is often catalyzed by a base or a heterogeneous catalyst like 3-aminopropylated silica (B1680970) gel. researchgate.net

The Knoevenagel condensation product, an arylmethylene pyrazolone, then acts as a Michael acceptor. A second molecule of this compound, acting as a Michael donor, attacks the activated double bond. researchgate.net This sequence can be performed in a one-pot fashion, offering a straightforward route to various pyrazole (B372694) derivatives. researchgate.net The use of ternary nanocatalytic systems, such as TiO2/RuO2/CuO, has also been explored to promote these reactions under green conditions. researchgate.net

Cyclization and Tautomerization Processes

Cyclization and tautomerization are fundamental processes in the chemistry of this compound and its derivatives. The initial synthesis of the pyrazolone ring itself involves an acid-catalyzed cyclization of a hydrazone intermediate, formed from the reaction of phenylhydrazine and ethyl acetoacetate.

Once formed, this compound exists in a tautomeric equilibrium between the OH, CH, and NH forms. ias.ac.in The predominant tautomer can be influenced by the solvent. For instance, in DMSO-d6, the OH-form is favored, while in CDCl3, the CH-form is the major species observed. ias.ac.in This tautomerism is a critical factor in its reactivity, as different tautomers can exhibit distinct chemical behaviors. For example, intramolecular cyclization can lead to the formation of various heterocyclic systems.

Nucleophilic Addition Mechanisms

The nucleophilic character of this compound is central to many of its reactions. The active methylene (B1212753) group at the C4 position is particularly susceptible to nucleophilic attack. In multicomponent reactions, after the initial Knoevenagel condensation, the second equivalent of the pyrazolone acts as a nucleophile in a Michael addition. researchgate.net

The reaction mechanism for the synthesis of this compound itself involves the nucleophilic attack of phenylhydrazine on the carbonyl group of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack leading to cyclization and the formation of the pyrazolone ring.

Kinetic Versus Thermodynamic Control in Derivative Formation

The formation of different products from reactions involving pyrazole derivatives can sometimes be governed by kinetic versus thermodynamic control. In the synthesis of substituted pyrazoles from heteropropargyl precursors, for example, a tandem Michael addition/cyclocondensation with hydrazine (B178648) leads to the kinetically controlled product, a 3,5-disubstituted pyrazole. nih.govmdpi.com In contrast, cycloisomerization of a ketoacetylene intermediate under different conditions can lead to the thermodynamically controlled product, a 2,5-disubstituted furan. nih.govmdpi.com

The choice of solvent and reaction conditions can influence which pathway is favored. For instance, in the synthesis of certain pyrazole derivatives, nonpolar solvents are preferred for the kinetically controlled process to avoid side reactions. mdpi.com The study of the interaction between methyl 3-bromo-3-nitroacrylate and 3-methyl-1-phenyl-5-pyrazolone has shown that the reaction is under kinetic control, leading to the formation of specific trans-isomers of nitrospirocyclopropanecarboxylates. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1 Phenyl 1h Pyrazol 5 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-ol, distinct signals corresponding to the different types of protons are observed. The methyl protons typically appear as a singlet, while the protons of the phenyl group exhibit multiplets in the aromatic region of the spectrum. The proton on the pyrazole (B372694) ring also gives a characteristic signal. For instance, in a study of 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one, the interaction of the methyl group with the aromatic protons was confirmed using a ¹H-¹H NOESY experiment. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic signals are observed for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl group. The carbonyl carbon (C=O) in the pyrazolone (B3327878) tautomer shows a signal at a distinct downfield chemical shift. In an analog, 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one, the C=O group of the conjugated ketone appears at approximately 190 ppm. rsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups from quaternary carbons. rsc.org

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~2.3 | Methyl (CH₃) | ~14 |

| Pyrazole (CH) | ~6.2 | Pyrazole (CH) | ~96 |

| Phenyl (Ar-H) | ~7.3-7.5 | Phenyl (Ar-C) | ~126-138 |

| OH/NH | Variable | Pyrazole (C-O/C=O) | ~170 |

| Pyrazole (C-N) | ~140-150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band is typically observed in the region of 3400-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often hydrogen-bonded. The C=O stretching vibration of the pyrazolone tautomer gives a strong absorption band around 1700-1750 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl and pyrazole rings appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration also falls within this fingerprint region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3400-2500 (broad) |

| C=O | Stretching | 1752 |

| Aromatic C-H | Stretching | >3000 |

| C=C | Stretching (Aromatic) | 1600-1450 |

| C-N | Stretching | 1300-1000 |

X-ray Diffraction (XRD) for Crystal Structure Analysis and Stereochemistry

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and stereochemistry.

The crystal structure of this compound has been determined by X-ray diffraction. nih.gov It crystallizes in the orthorhombic space group Pca2₁. nih.gov The analysis reveals the planar nature of the pyrazole ring and the relative orientation of the phenyl substituent. These structural details are crucial for understanding intermolecular interactions, such as hydrogen bonding, which influence the compound's physical properties.

| Crystal System | Space Group | Unit Cell Parameters |

| Orthorhombic | Pca2₁ | a = 15.0138 Å, b = 5.2952 Å, c = 10.9469 Å |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of this compound confirms its molecular weight of 174.20 g/mol . nih.gov The molecular ion peak ([M]⁺) is observed at m/z 174. The fragmentation pattern can provide further structural information. For example, in a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the mass spectrum showed the molecular ion peak and a base peak at m/z 173, corresponding to the pyrazolone fragment. researchgate.net

| Technique | Parameter | Value |

| Mass Spectrometry | Molecular Weight | 174.20 g/mol |

| Molecular Ion Peak (m/z) | 174 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be used to confirm the empirical and molecular formula.

For this compound (C₁₀H₁₀N₂O), the theoretical elemental composition is approximately 68.95% Carbon, 5.79% Hydrogen, and 16.08% Nitrogen. Experimental values from elemental analysis should closely match these theoretical percentages to verify the purity and composition of the synthesized compound. For instance, the elemental analysis of a derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, yielded results that were in close agreement with the calculated values for C, H, and N. researchgate.net

| Element | Theoretical Percentage (%) |

| Carbon (C) | 68.95 |

| Hydrogen (H) | 5.79 |

| Nitrogen (N) | 16.08 |

| Oxygen (O) | 9.18 |

Surface Morphological and Textural Property Analysis

Techniques like Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Brunauer-Emmett-Teller (BET) analysis are employed to study the surface features and textural properties of solid materials.

While these techniques are more commonly applied to materials science, they can be used to characterize the morphology of crystalline or amorphous forms of this compound. SEM would provide high-resolution images of the surface topography, revealing particle shape and size. EDX analysis, often coupled with SEM, can map the elemental distribution on the surface, confirming the presence and uniform distribution of carbon, nitrogen, and oxygen. BET analysis would be used to determine the specific surface area, pore size, and pore volume, which are important properties for applications involving surface interactions. For example, a magnetic aminated starch biocatalyst used in the synthesis of pyrazolone derivatives was characterized by FESEM and EDX to analyze its morphology and elemental composition. mdpi.com

| Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution on the surface |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore size and volume |

Theoretical and Computational Chemistry Studies on 3 Methyl 1 Phenyl 1h Pyrazol 5 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methyl-1-phenyl-1H-pyrazol-5-ol, DFT calculations have been instrumental in elucidating its electronic properties, chemical reactivity, and stability.

Investigation of Electronic Properties (HOMO-LUMO Energies)

The electronic properties of a molecule are key to understanding its behavior in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a significant parameter for determining molecular stability and reactivity. researchgate.netnih.gov

In one study, the HOMO and LUMO energies for a derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, were calculated to be -5.907 eV and -1.449 eV, respectively, resulting in a HOMO-LUMO energy gap of approximately 4.458 eV. nih.gov This relatively large energy gap suggests high electronic stability and lower chemical reactivity. nih.gov For another related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be much lower at -0.08657 eV, indicating higher chemical reactivity and polarizability. nih.gov These studies highlight how substitutions on the pyrazole (B372694) ring system can significantly influence the electronic properties.

The chemical activity of a molecule can be predicted by its HOMO-LUMO energy gap. researchgate.net Small values indicate that the molecule is "soft" and its HOMO electrons can be more easily excited to the LUMO level. researchgate.net

Analysis of Chemical Reactivity and Stability

The chemical reactivity of this compound, also known as edaravone, has been a subject of interest due to its pharmacological activities. researchgate.netnih.gov DFT studies help in understanding the factors that govern its reactivity. The HOMO-LUMO gap is a direct indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The stability of the molecule is also related to this energy gap. A larger gap suggests higher kinetic stability, meaning the molecule is less likely to undergo chemical reactions. nih.gov The charge distribution within the molecule, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, also plays a paramount role in determining molecular reactivity. researchgate.net

Electrophilicity Index and Electronegativity Determinations

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from HOMO and LUMO energies. nih.govmdpi.com Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness is a measure of resistance to charge transfer. mdpi.com A "hard" molecule has a large HOMO-LUMO gap, whereas a "soft" molecule has a small gap. mdpi.com

The electrophilicity index quantifies the ability of a species to accept electrons. nih.gov A higher electrophilicity index indicates a good electrophile. mdpi.com For instance, in the study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated global reactivity values indicated that the compound is a soft molecule and an electrophilic species. nih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP surface analysis showed that the negative potential sites are located around electronegative atoms, while the positive potential sites are around hydrogen atoms. nih.gov In another study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP helped to identify reactive sites and predict chemical interactions. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand the interaction between a ligand and its target protein. rsc.org

Several studies have employed molecular docking to investigate the potential of this compound derivatives as inhibitors of various biological targets. For example, docking simulations of some 5-phenyl-1H-pyrazol derivatives showed that they bind tightly to the active site of the BRAFV600E enzyme, suggesting their potential as inhibitors. rsc.org In another study, molecular docking was crucial for investigating the binding modes and affinities of newly synthesized pyrazolone (B3327878) compounds with selected biological targets. nih.gov The results of these simulations often correlate well with experimental biological activities.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. researchgate.net MD simulations are used to study the stability of protein-ligand complexes and to explore the conformational changes that may occur upon binding. researchgate.net

For derivatives of this compound, MD simulations have been used to analyze the stability of docked complexes. researchgate.net For instance, a molecular dynamics analysis of a protein in complex with a pyrazole derivative revealed distinct regions of high flexibility and stability, suggesting a complex structure with potential for dynamic functional processes. researchgate.net In another study, MD simulations were performed to explore the most likely binding mode of a pyrazole-containing imide derivative with its target protein, Hsp90α. researchgate.net

Quantum Chemical Calculations for Isomer Formation and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibria and relative stabilities of isomers of this compound, a compound also known as Edaravone. nih.govnih.govijasrm.com This molecule can exist in several tautomeric forms, primarily the ketone (CH), enol (OH), and amine (NH) forms, and computational studies have focused on determining which of these isomers is energetically most favorable. nih.govresearchgate.netresearchgate.net

Theoretical analyses have confirmed that the relative stability of these tautomers is highly dependent on the surrounding medium, such as the gas phase versus various solvents. nih.govnih.gov For instance, initial DFT computations in the gas phase surprisingly suggested that the amine (NH) form is the most predominant, followed by the keto (CH) and enol (OH) tautomers. nih.gov However, this finding contradicts experimental evidence from 13C-NMR studies, which indicate that Edaravone exists exclusively in the keto (CH) form in both the gas phase and its crystalline state. nih.gov This discrepancy is resolved when higher-level quantum chemistry corrections for electron correlation are included in the calculations, which then correctly predict the keto-form as the most stable isomer in the gas phase. nih.gov

The influence of solvents on tautomeric stability has been extensively modeled. Studies using the Polarizable Continuum Model (PCM) show that while the CH tautomer remains the most stable, the energy differences between the isomers decrease in polar solvents. nih.gov This stabilization is attributed to intramolecular hydrogen bonds and the interaction with the polar medium. nih.gov For example, calculations using the B3LYP method with the 6-31++G(2d,2p) basis set have quantified these energy differences in various solvents. nih.gov

The following table summarizes the relative energies of the NH and OH tautomers with respect to the most stable CH form in different environments.

| Tautomer | Relative Energy in Chloroform (kcal/mol) | Relative Energy in Ethanol (B145695) (kcal/mol) | Relative Energy in Water (kcal/mol) |

| NH-form | 3.44 | 2.77 | 2.64 |

| OH-form | 6.68 | 6.68 | 6.67 |

| Data sourced from a comparative study on Edaravone and its analogues. nih.gov |

Derivatization and Functionalization Strategies for Diverse Applications

Synthesis of Novel Heterocyclic Systems Incorporating the Pyrazolone (B3327878) Moiety

The pyrazolone ring serves as a robust scaffold for the construction of various fused and spiro-heterocyclic systems. These synthetic transformations often involve multicomponent reactions, highlighting the efficiency and atom economy of these approaches.

The synthesis of furopyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5-ol can be achieved through various synthetic routes. One notable method involves a one-pot, four-component domino reaction. This catalyst-free and environmentally friendly protocol utilizes water as a solvent and involves the reaction of hydrazines, ethyl acetoacetate (B1235776), aromatic amines, and phenylglyoxal (B86788) monohydrate. In this process, the pyrazolone is generated in situ. Another approach involves the reaction of alkyl 3-bromo-3-nitroacrylates with 3-methyl-1-phenyl-5-pyrazolone, which can lead to the formation of dihydrofuran structures alongside nitrospirocyclopropanes. researchgate.net The reaction's outcome is influenced by kinetic and thermodynamic factors. researchgate.net

The synthesis of bis(spiropyrazolone)cyclopropanes is an intriguing transformation that creates a complex spirocyclic system. These compounds are typically synthesized from 4,4'-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) derivatives. The synthesis of these bis(pyrazol-5-ols) involves the reaction of this compound with various aromatic aldehydes. nih.govnih.gov Subsequent reaction of these bis-pyrazolone precursors can lead to the formation of the desired bis(spiropyrazolone)cyclopropane structure.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

| Aldehyde Reactant | Catalyst | Solvent | Yield (%) | Reference |

| Various Benzaldehydes | Sodium Acetate (B1210297) | 70% Ethanol (B145695) | High to Excellent | nih.govnih.gov |

Pyridinone derivatives fused to the pyrazole (B372694) core can be synthesized through multicomponent reactions. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetohydrazide, followed by cyclization with acetylacetone, can yield a pyrazolo-pyridone derivative. This highlights a versatile pathway to access these fused heterocyclic systems.

The synthesis of chromeno[2,3-c]pyrazoles represents another elegant application of multicomponent reactions starting from pyrazolone precursors. A one-pot synthesis can be achieved by reacting salicylaldehyde (B1680747) with two equivalents of 1-phenyl-3-methyl-5-pyrazolone. researchgate.net This reaction can be facilitated by various catalysts or even under catalyst-free conditions using alternative energy sources like ultrasound irradiation in a hydrotropic solution. Another green chemistry approach involves the use of magnetized distilled water as a solvent, which has been shown to promote the reaction efficiently without the need for a catalyst. researchgate.net

The synthesis of thiazolopyrimidine derivatives incorporating a pyrazole moiety showcases the versatility of this building block. One synthetic strategy involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one as a starting material in a series of reactions, including Vilsmeier-Haack, Biginelli, and Knoevenagel reactions, to construct the final thiazolo[3,2-a]pyrimidine structure with a pyrazole substituent. sioc-journal.cnresearchgate.net These multistep syntheses offer a pathway to novel and complex heterocyclic systems with potential biological activities. sioc-journal.cnresearchgate.net

Exploration of Bioactive Derivatives and Their Mechanisms of Action (Academic Context)

Derivatives of this compound have been the subject of extensive academic research to explore their potential biological activities. These studies focus on understanding the structure-activity relationships and the underlying molecular mechanisms of action.

A significant area of investigation is the antimicrobial potential of pyrazolone derivatives. Research has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanisms of antibacterial action are varied and can include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase and topoisomerase II and IV. nih.gov For instance, certain pyrazole-thiazole hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with molecular docking studies suggesting topoisomerase enzymes as their likely molecular targets. nih.gov

In the realm of oncology research, pyrazolone derivatives have been investigated for their antiproliferative effects on various cancer cell lines. japsonline.comnih.govnih.gov The mechanisms underlying their potential anticancer activity are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway. japsonline.com Some pyrazolone-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division. japsonline.com Furthermore, derivatives have been identified as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which play crucial roles in tumor growth and angiogenesis. nih.gov For example, certain 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated cytotoxic activity against colorectal carcinoma cells, inducing apoptosis through a p53-mediated pathway. nih.govnih.gov

Table 2: Investigated Bioactivities of this compound Derivatives (Academic Research)

| Derivative Class | Investigated Activity | Potential Mechanism of Action (in academic studies) | Reference |

| Pyrazole-Thiazole Hybrids | Antibacterial (Anti-MRSA) | Inhibition of Topoisomerase II and IV | nih.gov |

| Naphthyl-substituted Pyrazole-derived Hydrazones | Antibacterial | Disruption of bacterial cell wall | nih.gov |

| 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Anticancer (Colorectal Carcinoma) | Induction of p53-mediated apoptosis | nih.govnih.gov |

| Pyrazolone-fused Combretastatins | Anticancer | Anti-tubulin potential | japsonline.com |

| Selanyl-1H-pyrazole Derivatives | Anticancer (Hepatocellular Carcinoma) | Dual inhibition of EGFR and VEGFR-2 | nih.gov |

Antioxidant Activity Investigations

Derivatives of this compound have been investigated for their potential as antioxidants. nih.gov These compounds are evaluated for their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity of these derivatives is often attributed to their chemical structure, which can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

One study examined the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) and found that its anionic form is significantly more effective at scavenging radicals. nih.gov The research indicated that MCI-186 could be a potent antioxidant in both cellular and cell-free systems. nih.gov Further investigations into pyrazoline derivatives have shown that their ability to act as antioxidants can be enhanced by incorporating other antioxidant moieties like eugenol (B1671780) and vanillin (B372448) into their structure. jrmds.inresearchgate.net

A series of novel pyrazole benzimidazolone derivatives were synthesized and evaluated for their antioxidant properties using ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays. mdpi.com The results showed that several of the synthesized compounds exhibited higher antioxidant activity than the reference compounds, indicating their potential as effective radical scavengers. mdpi.com Similarly, pyrazolo-enaminones, bipyrazoles, and pyrazolo-pyridines synthesized from 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione have also shown good antioxidant activity in DPPH assays. researchgate.net

Interactive Table: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | Key Findings |

|---|---|---|

| 3-Methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) | Azo compound oxidation | Anionic form is a more potent radical scavenger. nih.gov |

| Pyrazoline-eugenol/vanillin derivatives | Not specified | Enhanced antioxidant activity compared to parent pyrazolines. jrmds.inresearchgate.net |

| Pyrazole benzimidazolone derivatives | FRAP, TAC | Several derivatives showed higher antioxidant activity than reference compounds. mdpi.com |

Antiproliferative and Anticancer Activity Studies on Derived Scaffolds

The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy. mdpi.comnih.gov Derivatives of this compound have been extensively synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.govnih.gov These studies often focus on structure-activity relationships, aiming to understand how different chemical modifications influence anticancer efficacy and selectivity. mdpi.com

Researchers have developed pyrazole derivatives that target various mechanisms involved in cancer progression, including the inhibition of kinases like EGFR and VEGFR-2, tubulin polymerization, and DNA binding. mdpi.comnih.gov For instance, a series of pyrazole benzothiazole (B30560) hybrids demonstrated potent activity against several cancer cell lines, with structure-activity analyses revealing that electron-withdrawing groups enhanced their inhibitory effects. mdpi.com Another study reported on pyrazole derivatives that act as dual inhibitors of EGFR and VEGFR-2, which could explain their superior anticancer properties. nih.gov

Furthermore, novel pyrazole derivatives containing thiourea (B124793) have been synthesized and have shown promise as anticancer agents. tandfonline.com Hybrid compounds incorporating the pyrazole moiety with other heterocyclic systems, such as thiophene, have also been developed and screened for their anticancer activity against a panel of 60 human cancer cell lines (NCI-60), with some compounds showing potent activity against specific cancer types like renal, ovarian, melanoma, and leukemia. tandfonline.com The synthesis of pyrazole derivatives has also been advanced by using techniques like microwave irradiation, which can lead to higher yields and shorter reaction times. rsc.org

Interactive Table: Anticancer Activity of this compound Derivatives

| Derivative Class | Target/Mechanism | Cancer Cell Lines | Key Findings |

|---|---|---|---|

| Pyrazole Benzothiazole Hybrids | Not specified | HT29, PC3, A549, U87MG | Electron-withdrawing groups enhanced activity. mdpi.com |

| 5-Alkylated Selanyl-1H-pyrazoles | EGFR and VEGFR-2 dual inhibitors | HepG2 | Potent inhibition at low concentrations. nih.gov |

| Pyrazole-Thiophene Hybrids | Not specified | NCI-60 panel | Potent activity against renal, ovarian, melanoma, and leukemia cancers. tandfonline.com |

| Ferrocene-Pyrazole Hybrids | Not specified | HCT-116, PC-3, HL60, SNB19 | Evaluated for anticancer activity. rsc.org |

| Pyrano[2,3-c]pyrazoles | Not specified | 786-0, A431, MCF-7, U-251 | One derivative showed high potency against renal and breast cancer cell lines. rsc.org |

Antimicrobial and Antibacterial Activity Assessments

The pyrazole nucleus is a key component in the development of new antimicrobial and antibacterial agents. mdpi.comnih.gov Researchers have synthesized and tested a wide range of pyrazole derivatives for their effectiveness against various Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov

One approach involves the synthesis of pyrazole-1-carbothiohydrazide derivatives, which can be further cyclized to form pyrazolyl 1,3,4-thiadiazines. nih.gov Several compounds from this class have demonstrated significant antimicrobial activity, with some showing minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol. nih.gov Another strategy focuses on creating pyrazole derivatives containing an imidazothiadiazole moiety, which have shown selective inhibitory activity against multi-drug resistant strains. nih.gov

The modification of pyrazole-4-carbaldehydes has also yielded derivatives with pronounced effects against bacterial strains such as S. aureus and E. coli. biointerfaceresearch.com Furthermore, the synthesis of pyrazoline derivatives from chalcones has resulted in compounds with notable antimicrobial properties. mdpi.com These studies highlight the versatility of the pyrazole scaffold in designing new molecules to combat bacterial infections. nih.govresearchgate.net

Interactive Table: Antimicrobial and Antibacterial Activity of this compound Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Pyrazolyl 1,3,4-thiadiazines | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives showed MIC values lower than standard drugs. nih.gov |

| Pyrazole-Imidazothiadiazole Hybrids | Multi-drug resistant bacteria | High selective inhibitory activity. nih.gov |

| Functionalized Pyrazole-4-carbaldehydes | S. aureus, E. coli, Candida species | Pronounced antimicrobial effects. biointerfaceresearch.com |

Antifungal and Antiviral Activity Research

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal and antiviral agents. researchgate.netnih.gov The pyrazole scaffold has been identified as a promising starting point for the development of new treatments for fungal and viral infections. researchgate.netnih.govnih.govrsc.orgnih.gov

Several studies have reported the synthesis of pyrazole derivatives with significant antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. nih.gov For instance, certain pyrazole-1-carbothiohydrazide hydrazones have exhibited remarkable antifungal activity, with MIC values surpassing those of the standard antifungal drug clotrimazole. nih.gov The introduction of an aryl trifluoromethoxy group into the pyrazole structure has also led to the development of analogues with potent antifungal activity against several plant pathogenic fungi. nih.gov

In the realm of antiviral research, pyrazole derivatives have shown activity against a range of viruses. nih.govrsc.orgnih.govresearchgate.net For example, a series of 4-substituted pyrazole derivatives demonstrated the ability to protect against Newcastle disease virus (NDV). nih.gov Other research has focused on the synthesis of pyrazole derivatives with activity against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org These findings underscore the potential of the pyrazole scaffold in the discovery of new antifungal and antiviral therapies. rsc.orgresearchgate.netnih.gov

Interactive Table: Antifungal and Antiviral Activity of this compound Derivatives

| Derivative Class | Activity | Target Organisms/Viruses | Key Findings |

|---|---|---|---|

| Pyrazole-1-carbothiohydrazide Hydrazones | Antifungal | Candida albicans, Aspergillus niger | Remarkable activity with low MIC values. nih.gov |

| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Antifungal | Plant pathogenic fungi | Potent activity, with one derivative comparable to a commercial fungicide. nih.gov |

| 4-Substituted Pyrazole Derivatives | Antiviral | Newcastle disease virus (NDV) | Some derivatives provided high levels of protection. nih.gov |

| Hydroxyquinoline-Pyrazole Derivatives | Antiviral | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity with selectivity. rsc.org |

Studies on Selective COX-2 Inhibition

The pyrazole ring is a key structural feature of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgnih.govmdpi.comtandfonline.comnih.govrsc.org Researchers have designed and synthesized numerous derivatives of this compound with the aim of developing potent and selective COX-2 inhibitors with improved safety profiles. nih.govmdpi.comnih.govrsc.org

These studies often employ ligand-based design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, to identify the chemical features essential for selective COX-2 inhibition. nih.gov The synthesized compounds are then evaluated for their in vitro and in vivo anti-inflammatory activity. nih.govnih.gov

For example, a series of azomethine derivatives of pyrano[2,3-c]pyrazole were synthesized and showed good anti-inflammatory activity with reduced ulcerogenic potential compared to existing drugs. nih.gov Another study introduced imidazopyrazolopyridines as a new class of selective COX-2 inhibitors, with some analogues demonstrating high selectivity and significant edema protection in animal models. mdpi.com Furthermore, the hybridization of the pyrazole scaffold with other moieties, such as pyridazine, has led to the development of new derivatives with potent and selective COX-2 inhibitory activity. rsc.orgrsc.org These research efforts highlight the potential of pyrazole derivatives as safer and more effective anti-inflammatory agents. tandfonline.comeurekaselect.com

Interactive Table: Selective COX-2 Inhibition by this compound Derivatives

| Derivative Class | Design Approach | Key Findings |

|---|---|---|

| Azomethine derivatives of pyrano[2,3-c]pyrazole | Ligand-based design (pharmacophore, QSAR) | Good anti-inflammatory activity with less ulcerogenic potential. nih.gov |

| Imidazopyrazolopyridines | Structure-based drug design | High COX-2 selectivity and significant in vivo anti-inflammatory effects. mdpi.com |

| Pyrazole-pyridazine hybrids | Hybrid-based design | Potent and selective COX-2 inhibitory activities. rsc.orgrsc.org |

| Thymol-pyrazole hybrids | Hybridization of pharmacophores | Dual inhibition of COX-2 and 5-LOX with a good safety profile. tandfonline.com |

Investigation of Gastric Secretion Stimulatory and Antidepressant Potential

While much of the research on this compound derivatives has focused on their anti-inflammatory and antimicrobial properties, some studies have explored their potential in other therapeutic areas, including their effects on gastric secretion and their antidepressant-like activity. mdpi.comnih.gov

The pyrazole nucleus is present in various biologically active compounds, and its structural versatility allows for the development of derivatives with diverse pharmacological profiles. mdpi.comnih.gov Although less common than other applications, the investigation into the gastric secretion stimulatory and antidepressant potential of these compounds represents an effort to broaden their therapeutic utility.

Some pyrazole derivatives have been noted for their antidepressant activity in the broader literature on this class of compounds. nih.gov However, specific studies focusing on derivatives of this compound for these particular effects are less prevalent. The diverse biological activities reported for pyrazole derivatives in general suggest that further exploration in these areas could yield promising results. mdpi.comnih.gov

Leishmanicidal Activity Evaluation

The therapeutic potential of pyrazole derivatives extends to the treatment of parasitic diseases, including leishmaniasis. researchgate.net Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus, and there is a need for new, effective, and less toxic treatments.

Research has shown that the modification of heterocyclic structures, such as pyrazole, can lead to compounds with significant leishmanicidal activity. biointerfaceresearch.com While specific studies focusing solely on the leishmanicidal activity of this compound derivatives are not extensively detailed in the provided context, the broader class of pyrazole-containing compounds has been investigated for this purpose. For instance, the introduction of a 5-(4-nitrophenyl)furan group into various heterocyclic structures has been shown to yield compounds with leishmanicidal action. biointerfaceresearch.com This suggests that the this compound scaffold could be a viable starting point for the design and synthesis of new antileishmanial agents.

Applications as Dyestuffs and Chromophores

Derivatives of this compound, particularly the bis-pyrazolone compounds, are recognized for their utility as dyestuffs and chromophores. arabjchem.orgcdnsciencepub.comsid.irresearchgate.netscielo.org.mx The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) results in compounds with extended conjugation, a key feature for color-imparting molecules. scielo.org.mxresearchgate.net These heterocycle-based chromophores are a subject of interest in the development of new coloring agents. scielo.org.mxresearchgate.net The reaction typically involves a Knoevenagel condensation followed by a Michael addition, coupling two pyrazolone rings through an arylmethylene bridge. tandfonline.comarabjchem.org The specific aldehyde used in the synthesis influences the final chromophoric properties of the resulting molecule.

Table 1: Reported Applications of this compound Derivatives as Dyestuffs

| Derivative Class | Application | Relevant Research |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | General dyestuffs | tandfonline.comarabjchem.orgcdnsciencepub.comresearchgate.net |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Dyestuffs, Chromophores | sid.irscielo.org.mxhumanjournals.com |

Utilization in Agrochemical Development (Fungicides, Pesticides, Insecticides)

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, and derivatives of this compound are no exception. Specifically, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) and its analogs have been identified as potent agents in crop protection. tandfonline.comcdnsciencepub.comsid.ir These compounds are applied as fungicides, pesticides, and insecticides. arabjchem.orgresearchgate.netscielo.org.mxresearchgate.net